molecular formula C11H16N4O2S B1305184 6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 519056-49-6

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1305184
CAS No.: 519056-49-6
M. Wt: 268.34 g/mol
InChI Key: ODVSVKPPVBSCJX-UHFFFAOYSA-N
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Description

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butylsulfonyl group at position 6, a methyl group at position 2, and an amine at position 6. Its molecular formula is C₁₄H₁₉N₄O₂S₂ (CAS: 866132-19-6) . This compound is notable for its sulfonyl substituent, which distinguishes it from related pyrazolopyrimidines that typically feature aryl or alkyl groups at position 7.

Properties

IUPAC Name

6-tert-butylsulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-7-5-9-13-6-8(10(12)15(9)14-7)18(16,17)11(2,3)4/h5-6H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVSVKPPVBSCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384818
Record name 6-(tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519056-49-6
Record name 6-(tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, often utilizing microwave-assisted synthesis to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and other advanced manufacturing techniques may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Mechanism of Action

The mechanism of action of 6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares structural features of 6-(tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine with structurally related pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines:

Compound Name Position 2 Position 3 Position 5 Position 6 Substituent Position 7 Core Structure Reference
This compound Methyl - - Tert-butylsulfonyl Amine Pyrazolo[1,5-a]pyrimidine
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine Methyl - - 4-Chlorophenyl Amine Pyrazolo[1,5-a]pyrimidine
6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine Methyl - - 4-Fluorophenyl Amine Pyrazolo[1,5-a]pyrimidine
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Trifluoromethyl Phenyl Methyl - Amine (N-isopentyl) Pyrazolo[1,5-a]pyrimidine
5-Chloro-N-(4-trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - - Chloro 4-Trifluoromethylphenyl Amine Triazolo[1,5-a]pyrimidine
5-Chloro-N-(cyclobutylmethyl)-6-(4-(3-(dimethylamino)propoxy)-2,6-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - - Chloro 4-(3-Dimethylaminopropoxy)-2,6-difluorophenyl Amine (cyclobutylmethyl) Triazolo[1,5-a]pyrimidine

Key Observations:

Core Heterocycle Differences :

  • Pyrazolo[1,5-a]pyrimidines (e.g., target compound) have a pyrazole ring fused to pyrimidine, while triazolo[1,5-a]pyrimidines (e.g., compound ) feature a triazole ring. The triazole core often confers distinct electronic properties and binding affinities, as seen in microtubule-stabilizing agents .
  • The tert-butylsulfonyl group in the target compound is unique compared to the aryl/alkyl substituents in analogs (e.g., 4-chlorophenyl in , 4-fluorophenyl in ). Sulfonyl groups enhance polarity and may improve solubility but reduce membrane permeability.

Substituent Impact: Position 2: Methyl (target compound) vs. trifluoromethyl (). Trifluoromethyl groups increase lipophilicity and metabolic stability. Position 7: All compounds feature an amine, but N-substituents vary (e.g., isopentyl in , cyclobutylmethyl in ), influencing steric and electronic profiles.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility LogP (Predicted)
This compound 342.45 Not reported Likely low (polar sulfonyl) ~2.5 (estimated)
6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 258.71 Not reported Moderate ~3.0
6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 242.25 Discontinued Moderate ~2.8
5-Chloro-N-(4-trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 314.73 224 Low ~3.5

Notes:

  • The tert-butylsulfonyl group increases molecular weight and polarity compared to aryl analogs.
  • Melting points are unreported for most pyrazolopyrimidines but are critical for triazolopyrimidines (e.g., 224°C for ).

Biological Activity

6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This compound belongs to a class of pyrazolo-pyrimidines that have been explored for various pharmacological effects, including anti-cancer and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse research findings.

  • Molecular Formula : C11H16N4O2S
  • Molecular Weight : 268.34 g/mol
  • CAS Number : 519056-49-6

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have demonstrated that certain pyrazolo-pyrimidine derivatives inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

CompoundIC50 (µM)Mechanism of Action
Compound A11.2Inhibition of cell cycle progression
Compound B24.2Induction of apoptosis via caspase activation

Inhibitory Activity on Enzymes

The compound has shown promising results as an inhibitor of certain enzymes critical in cancer metabolism. For example, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme pivotal in nucleotide synthesis.

EnzymeIC50 (µM)Reference
DHFR0.4 - 1.0

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

  • Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes by forming stable interactions.
  • Cell Cycle Modulation : The compound may interfere with the normal cell cycle, leading to cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase cascade is a noted mechanism.

Case Studies

Recent case studies have focused on the therapeutic potential of this compound in various cancer models:

  • Study 1 : Evaluated the effects of the compound on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Study 2 : Investigated its impact on colorectal cancer cells, revealing significant inhibition of tumor growth in xenograft models when treated with the compound.

Q & A

Q. Advanced Optimization Strategies

  • Temperature control : Lower temperatures (0–5°C) during sulfonation reduce side reactions like over-sulfonation .
  • Solvent effects : Dichloromethane or THF improves solubility of intermediates, while ethanol aids in crystallization .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in amine functionalization steps .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to prevent degradation .

What spectroscopic and computational methods are most effective for characterizing the structure of this compound?

Q. Basic Characterization Techniques

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butylsulfonyl protons at δ 1.4 ppm ).
  • Mass spectrometry : High-resolution MS confirms molecular weight (C₁₃H₁₉N₅O₂S; theoretical 333.12 g/mol ).
  • X-ray crystallography : Resolves stereoelectronic effects of the sulfonyl group on the pyrimidine ring .

Q. Advanced Analysis

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • IR spectroscopy : Detects hydrogen bonding between the amine and sulfonyl groups (stretching at ~3350 cm⁻¹ ).

How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Approach

  • Assay standardization : Compare IC₅₀ values across consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Target validation : Perform kinase profiling or SPR assays to confirm binding specificity .
    Example: Discrepancies in anti-inflammatory activity may arise from differential NF-κB activation pathways in primary vs. immortalized cells .

What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Q. SAR Design Principles

  • Systematic substitution : Replace tert-butylsulfonyl with methylsulfonyl or aryl groups to assess steric/electronic effects .
  • Bioisosteric replacements : Swap pyrimidine with pyridine or triazine cores to evaluate scaffold flexibility .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE or Schrödinger .

How does the compound’s stability vary under different pH and storage conditions?

Q. Stability Profiling

  • pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions, degrading the sulfonyl group .
  • Storage recommendations : Lyophilized form stored at -20°C retains >90% integrity after 12 months; solutions in DMSO are stable for ≤6 months at 4°C .
  • Stress testing : Use accelerated stability studies (40°C/75% RH) to predict shelf life .

What computational tools are suitable for predicting the binding modes of this compound with biological targets?

Q. Advanced Modeling Techniques

  • Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., kinase targets like CDK2) .
  • MD simulations (GROMACS) : Assess conformational stability over 100-ns trajectories to validate binding .
  • QSAR models : Correlate logP values (calculated: 2.8) with membrane permeability .

What green chemistry approaches can be applied to synthesize this compound sustainably?

Q. Eco-Friendly Synthesis

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate .
  • Catalytic recycling : Use immobilized enzymes (e.g., lipases) for amine coupling steps .
  • Energy efficiency : Microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yield .

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